2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one
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Overview
Description
2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one is a complex organic compound characterized by its unique structure, which includes a five-membered cyclopentanone ring and two dimethylamino groups attached to hepta-trienylidene chains. This compound is known for its vibrant color and is often used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one typically involves the condensation of cyclopentanone with dimethylamino-substituted hepta-trienylidene precursors. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the double bonds and the cyclopentanone ring. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Scientific Research Applications
2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one has a wide range of scientific research applications:
Chemistry: Used as a dye or pigment in various chemical reactions and processes.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one involves its interaction with molecular targets through its double bonds and dimethylamino groups. These interactions can lead to various biochemical effects, including changes in cellular signaling pathways and enzyme activities. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis[7-(methylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one
- 2,5-Bis[7-(ethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one
Uniqueness
2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one is unique due to its specific substitution pattern with dimethylamino groups, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
87212-94-0 |
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Molecular Formula |
C23H30N2O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2,5-bis[7-(dimethylamino)hepta-2,4,6-trienylidene]cyclopentan-1-one |
InChI |
InChI=1S/C23H30N2O/c1-24(2)19-13-9-5-7-11-15-21-17-18-22(23(21)26)16-12-8-6-10-14-20-25(3)4/h5-16,19-20H,17-18H2,1-4H3 |
InChI Key |
XQFKIHUFNGIUSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=CC=CC=C1CCC(=CC=CC=CC=CN(C)C)C1=O |
Origin of Product |
United States |
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